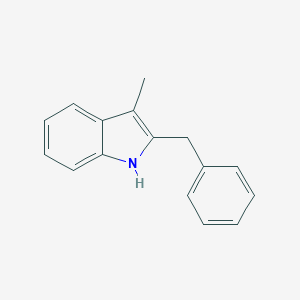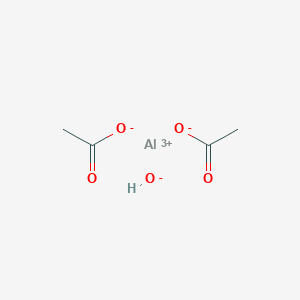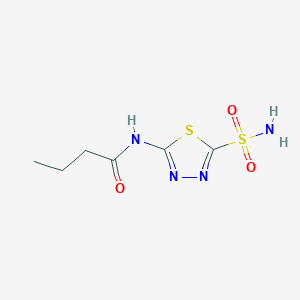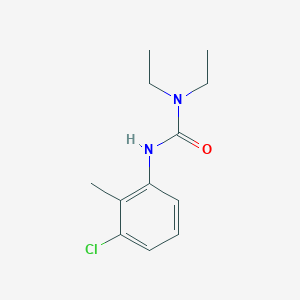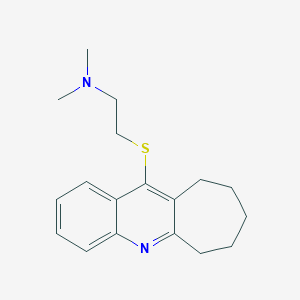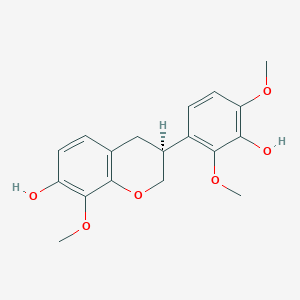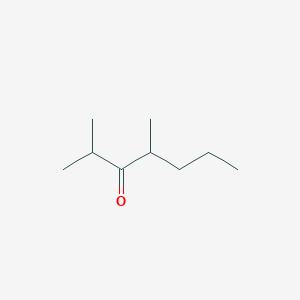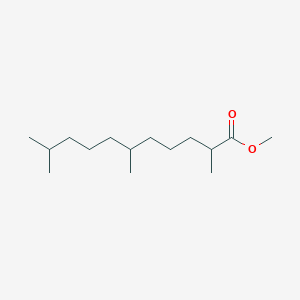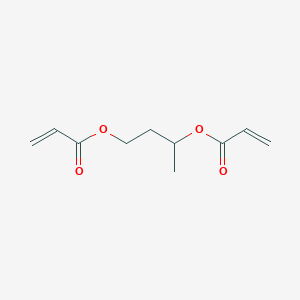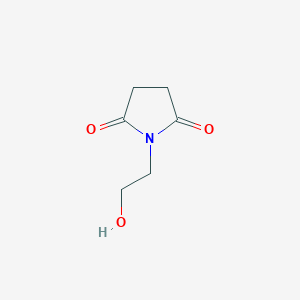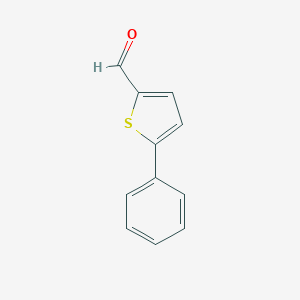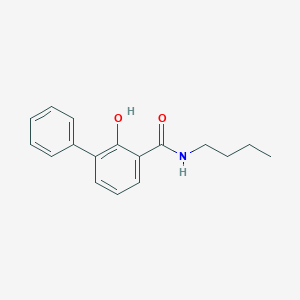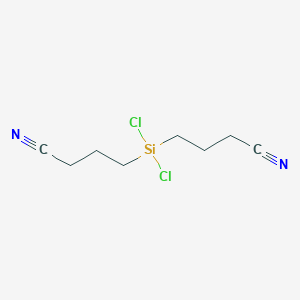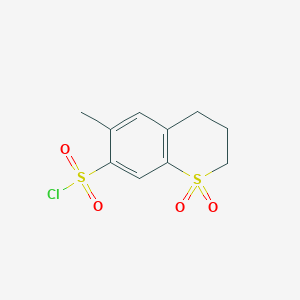
3,4-Dihydro-6-methyl-2H-1-benzothiopyran-7-sulphonyl chloride 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-6-methyl-2H-1-benzothiopyran-7-sulphonyl chloride 1,1-dioxide, also known as DBD, is a synthetic compound that has been widely used in scientific research. DBD has a unique structure that allows it to interact with biological systems in various ways.
Wirkmechanismus
The mechanism of action of 3,4-Dihydro-6-methyl-2H-1-benzothiopyran-7-sulphonyl chloride 1,1-dioxide is complex and involves multiple pathways. 3,4-Dihydro-6-methyl-2H-1-benzothiopyran-7-sulphonyl chloride 1,1-dioxide has been shown to modulate the activity of various ion channels, including calcium channels and potassium channels. 3,4-Dihydro-6-methyl-2H-1-benzothiopyran-7-sulphonyl chloride 1,1-dioxide has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can lead to oxidative stress and cellular damage.
Biochemische Und Physiologische Effekte
3,4-Dihydro-6-methyl-2H-1-benzothiopyran-7-sulphonyl chloride 1,1-dioxide has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, the inhibition of reactive oxygen species production, and the induction of apoptosis in cancer cells. In addition, 3,4-Dihydro-6-methyl-2H-1-benzothiopyran-7-sulphonyl chloride 1,1-dioxide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3,4-Dihydro-6-methyl-2H-1-benzothiopyran-7-sulphonyl chloride 1,1-dioxide has several advantages for use in lab experiments, including its unique structure, which allows it to interact with biological systems in various ways. However, 3,4-Dihydro-6-methyl-2H-1-benzothiopyran-7-sulphonyl chloride 1,1-dioxide also has limitations, including its potential toxicity and the need for careful dosing in experiments.
Zukünftige Richtungen
There are several future directions for research on 3,4-Dihydro-6-methyl-2H-1-benzothiopyran-7-sulphonyl chloride 1,1-dioxide, including the development of more specific and potent analogs for use in therapeutic applications, the exploration of its potential as a modulator of ion channels in the cardiovascular system, and the investigation of its role in the regulation of cellular metabolism.
Conclusion
In conclusion, 3,4-Dihydro-6-methyl-2H-1-benzothiopyran-7-sulphonyl chloride 1,1-dioxide is a synthetic compound that has been widely used in scientific research. Its unique structure and multiple pathways of action make it an attractive target for further research. Future studies on 3,4-Dihydro-6-methyl-2H-1-benzothiopyran-7-sulphonyl chloride 1,1-dioxide may lead to the development of new therapeutic agents for the treatment of various diseases.
Synthesemethoden
3,4-Dihydro-6-methyl-2H-1-benzothiopyran-7-sulphonyl chloride 1,1-dioxide can be synthesized using a multi-step process that involves the reaction of 2-chlorobenzothiophene with methyl vinyl ketone, followed by the oxidation of the resulting intermediate with hydrogen peroxide. The final step involves the reaction of the resulting sulphone with thionyl chloride to produce 3,4-Dihydro-6-methyl-2H-1-benzothiopyran-7-sulphonyl chloride 1,1-dioxide.
Wissenschaftliche Forschungsanwendungen
3,4-Dihydro-6-methyl-2H-1-benzothiopyran-7-sulphonyl chloride 1,1-dioxide has been used in various scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species, as a modulator of calcium channels, and as a potential therapeutic agent for the treatment of cancer and neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
1084-64-6 |
|---|---|
Produktname |
3,4-Dihydro-6-methyl-2H-1-benzothiopyran-7-sulphonyl chloride 1,1-dioxide |
Molekularformel |
C10H11ClO4S2 |
Molekulargewicht |
294.8 g/mol |
IUPAC-Name |
6-methyl-1,1-dioxo-3,4-dihydro-2H-thiochromene-7-sulfonyl chloride |
InChI |
InChI=1S/C10H11ClO4S2/c1-7-5-8-3-2-4-16(12,13)10(8)6-9(7)17(11,14)15/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
JSNJMRWCUWQHKF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1S(=O)(=O)Cl)S(=O)(=O)CCC2 |
Kanonische SMILES |
CC1=CC2=C(C=C1S(=O)(=O)Cl)S(=O)(=O)CCC2 |
Andere CAS-Nummern |
1084-64-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



